Lincomycin 2-phosphate

Descripción general

Descripción

Lincomycin 2-phosphate is a derivative of lincomycin, a lincosamide antibiotic first isolated from the soil bacterium Streptomyces lincolnensis. Lincomycin is known for its effectiveness against Gram-positive bacteria and is often used in cases where penicillin is inappropriate or in patients allergic to penicillin . This compound is a phosphorylated form of lincomycin, enhancing its solubility and stability for various applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of lincomycin 2-phosphate involves the phosphorylation of lincomycin. This process typically includes the reaction of lincomycin with a phosphorylating agent such as phosphorus oxychloride or phosphoryl chloride under controlled conditions. The reaction is carried out in an appropriate solvent, often at low temperatures to prevent degradation of the product.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the fermentation of Streptomyces lincolnensis to produce lincomycin, followed by its extraction and purification. The purified lincomycin is then phosphorylated using industrial-scale reactors, ensuring high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Lincomycin 2-phosphate undergoes various chemical reactions, including:

Hydrolysis: The phosphate group can be hydrolyzed under acidic or basic conditions, reverting to lincomycin.

Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

Substitution: The compound can participate in substitution reactions, where the phosphate group can be replaced by other functional groups.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic solutions, often at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Various nucleophiles under appropriate conditions.

Major Products:

Hydrolysis: Lincomycin.

Oxidation: Lincomycin sulfoxide or lincomycin sulfone.

Substitution: Derivatives with different functional groups replacing the phosphate

Aplicaciones Científicas De Investigación

Pharmaceutical Formulations

Lincomycin 2-phosphate is utilized in several pharmaceutical formulations due to its improved solubility in aqueous solutions compared to its parent compound, lincomycin. This property facilitates the development of various dosage forms, including:

- Oral Capsules and Tablets : this compound can be incorporated into capsules and tablets for systemic treatment of infections. For instance, capsules containing 200 mg of this compound combined with other antibiotics have been prepared for mixed infections treatment .

- Syrups : An oral syrup formulation containing 200 mg of this compound per 5 cc dose has been developed, demonstrating its utility in pediatric medicine .

- Injectable Solutions : Sterile aqueous solutions for intramuscular use containing this compound are prepared, allowing for rapid therapeutic effects in acute infections .

- Suppositories : Rectal suppositories containing this compound have been formulated for localized treatment of inflammation and infection .

Stability Studies

Stability studies are crucial for determining the shelf-life and efficacy of pharmaceutical products. Research indicates that this compound exhibits variable stability under different pH conditions.

- Hydrolysis Kinetics : Studies show that the hydrolysis of this compound follows first-order kinetics across a pH range of 1 to 10, with optimal stability observed between pH 3.5 and 10. The activation energy for hydrolysis was determined to be approximately 32.1 kcal/mole .

- Temperature Effects : The rate of hydrolysis increases at elevated temperatures, which is critical for formulating temperature-sensitive products like syrups intended for pediatric use .

Bioactivity and Therapeutic Efficacy

This compound retains the antibacterial properties of lincomycin while enhancing its pharmacokinetic profile.

- In Vitro Studies : Research has demonstrated that this compound exhibits significant antibacterial activity against a range of Gram-positive bacteria, including strains resistant to other antibiotics .

- Case Studies : Clinical evaluations have shown that formulations containing this compound are effective in treating infections such as osteomyelitis and soft tissue infections, particularly in patients who are intolerant to penicillin-based therapies .

Comparative Analysis with Other Antibiotics

The following table summarizes the comparative bioactivity and stability profiles of this compound against other commonly used antibiotics:

| Antibiotic | Bioactivity (MIC) | Stability (pH range) | Formulation Type |

|---|---|---|---|

| This compound | Low (0.5 µg/mL) | pH 3.5 - 10 | Oral, Injectable |

| Clindamycin | Moderate (1 µg/mL) | pH 6 - 8 | Oral, Injectable |

| Tetracycline | High (0.25 µg/mL) | pH 4 - 9 | Oral |

| Erythromycin | Moderate (0.5 µg/mL) | pH 5 - 9 | Oral |

Mecanismo De Acción

Lincomycin 2-phosphate exerts its effects by inhibiting bacterial protein synthesis. It binds to the 23S rRNA of the 50S ribosomal subunit, preventing the translocation of peptidyl-tRNA from the A-site to the P-site. This action effectively halts protein synthesis, leading to bacterial cell death. The phosphorylation enhances its solubility, allowing for better absorption and distribution in the body .

Comparación Con Compuestos Similares

Clindamycin: A semisynthetic derivative of lincomycin with a broader spectrum of activity and improved pharmacokinetic properties.

Clindamycin Phosphate: A prodrug of clindamycin, used for its enhanced solubility and reduced pain upon injection.

Uniqueness: Lincomycin 2-phosphate is unique due to its specific phosphorylation, which enhances its solubility and stability, making it suitable for various applications where other lincosamides may not be as effective .

Actividad Biológica

Lincomycin 2-phosphate is a derivative of lincomycin, an antibiotic that belongs to the lincosamide class. This compound is notable for its biological activity, particularly in its antibacterial properties and mechanisms of action. The following sections will explore the synthesis, biological activity, pharmacological effects, and relevant case studies associated with this compound.

- Molecular Formula: CHNOPS

- Molecular Weight: 486.52 g/mol

- CAS Number: 27480-30-4

- Purity: >95% (HPLC)

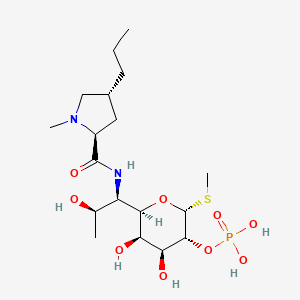

Structure

This compound contains a phosphate group attached to the lincomycin molecule, which enhances its solubility and bioavailability compared to lincomycin itself. The structural modifications lead to variations in its biological activity.

Antibacterial Properties

This compound exhibits significant antibacterial activity against various Gram-positive bacteria, including strains of Staphylococcus aureus and Streptococcus pneumoniae. Research indicates that it has a similar spectrum of activity to lincomycin but demonstrates enhanced efficacy in certain assays.

Comparative Activity

| Compound | Activity (S. lutea Assay) | Activity Against Gram-positive Bacteria |

|---|---|---|

| Lincomycin | Reference | Reference |

| This compound | 1.1 - 1.2 times lincomycin | 2 - 4 times lincomycin |

This data suggests that this compound may be more effective in treating infections caused by resistant bacterial strains due to its enhanced binding affinity and improved pharmacokinetic properties.

Lincomycin and its derivatives, including this compound, inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This action disrupts peptide bond formation, ultimately leading to bacterial cell death.

Pharmacological Studies

Research has shown that this compound can be effectively used in various formulations for therapeutic applications. For instance, it has been incorporated into oral syrups and injectable solutions for systemic treatment of infections.

Case Studies

- Oral Administration : A study demonstrated that an oral syrup containing this compound was effective in treating pediatric patients with bacterial infections. The formulation included a combination of this compound and other antibiotics to enhance therapeutic efficacy while minimizing side effects related to taste .

- Intramuscular Use : In another clinical trial, intramuscular injections of a sterile solution containing this compound showed promising results in adults with severe bacterial infections. Patients reported significant improvement within a few days of treatment .

- Taste Masking : One notable application involved formulating this compound in a way that masked its bitter taste, making it more palatable for pediatric patients. This formulation was crucial for improving adherence to antibiotic therapy .

Synthesis

The synthesis of this compound involves chemical modification of the parent compound, which enhances its solubility and stability. Various methods have been explored, including:

- Chemical Modification : Lincomycin is reacted with phosphoric acid derivatives under controlled conditions to yield this compound.

- Purification Techniques : Ion exchange chromatography and thin-layer chromatography are commonly used to purify the synthesized product, ensuring high purity levels suitable for pharmaceutical applications .

Propiedades

IUPAC Name |

[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-[(1R,2R)-2-hydroxy-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2-methylsulfanyloxan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35N2O9PS/c1-5-6-10-7-11(20(3)8-10)17(24)19-12(9(2)21)15-13(22)14(23)16(18(28-15)31-4)29-30(25,26)27/h9-16,18,21-23H,5-8H2,1-4H3,(H,19,24)(H2,25,26,27)/t9-,10-,11+,12-,13-,14+,15-,16-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVNQOUOFMWKNLY-AVENPWRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)OP(=O)(O)O)O)O)[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35N2O9PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27480-30-4 | |

| Record name | Lincomycin-2-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027480304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LINCOMYCIN-2-PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4RBJ6PFR6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How stable is lincomycin 2-phosphate in aqueous solutions?

A2: this compound exhibits degradation through multiple pathways in aqueous solutions. The primary degradation routes are thioglycoside and phosphate ester hydrolysis. [] The rate of degradation is influenced by pH and temperature, with the compound demonstrating the highest stability in the pH range of 6-10. [] Research suggests that a formulated pediatric syrup of this compound maintains stability at room temperature. []

Q2: Can you elaborate on the analytical methods employed to study this compound and related compounds?

A2: Several analytical techniques have proven valuable in researching this compound and its related compounds:

- Liquid chromatography (LC): This method effectively separates clindamycin 2-phosphate (the 7-deoxy-7(S)-chloro analog of this compound) from related impurities like clindamycin 3-phosphate, clindamycin 4-phosphate, clindamycin B 2-phosphate, and this compound. [] Utilizing a triethylaminoethyl cellulose stationary phase with a UV detector set at 254 nm enables the quantitation of clindamycin 2-phosphate. []

- High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC/ESI-MS/MS): This technique enables the identification and characterization of clindamycin phosphate and its degradation products, including lincomycin, 7-epilincomycin-2-phosphate, lincomycin-2-phosphate, clindamycin B, clindamycin B-2-phosphate, and clindamycin. [] The fragmentation patterns obtained from MS/MS provide specific information for identifying lincosamide antibiotics and their impurities. []

Q3: What are the known degradation products of this compound?

A4: The primary degradation pathways of this compound involve thioglycoside and phosphate ester hydrolysis. [] While the specific degradation products resulting from these pathways aren't explicitly detailed in the provided papers, it can be inferred that cleavage at these sites leads to the formation of lincomycin, inorganic phosphate, and potentially other sugar moieties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.